An In-depth Technical Guide to 2-(tert-Butyl)-4-chlorophenol
An In-depth Technical Guide to 2-(tert-Butyl)-4-chlorophenol
CAS Number: 13395-85-2
This technical guide provides a comprehensive overview of 2-(tert-Butyl)-4-chlorophenol, a substituted phenolic compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a detailed synthesis protocol, and a discussion of the potential biological activities of related compounds.
Chemical and Physical Properties
2-(tert-Butyl)-4-chlorophenol is an organic compound with the molecular formula C₁₀H₁₃ClO.[1] While extensive experimental data for this specific isomer is limited in publicly available literature, computed properties and data for its isomer, 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2), can provide some context. It is crucial to note that properties can differ significantly between isomers.
Table 1: Chemical and Physical Properties of 2-(tert-Butyl)-4-chlorophenol and its Isomer
| Property | 2-(tert-Butyl)-4-chlorophenol (CAS: 13395-85-2) | 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2) |
| Molecular Formula | C₁₀H₁₃ClO[1] | C₁₀H₁₃ClO[2][3][4][5] |
| Molecular Weight | 184.66 g/mol [1] | 184.66 g/mol [2][3][5] |
| IUPAC Name | 2-tert-butyl-4-chlorophenol[1] | 4-tert-butyl-2-chlorophenol[2][3][5] |
| Melting Point | Data not available | 85-86 °C |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | 1.099 g/cm³ @ 20 °C |
| Solubility | Data not available | Moderately soluble in organic solvents; less soluble in water.[4] |
| XLogP3 | 3.8[1] | 3.9[2] |
Note: Properties for 4-tert-Butyl-2-chlorophenol are provided for informational purposes and may not be representative of 2-(tert-Butyl)-4-chlorophenol.
Safety and Hazard Information
Table 2: GHS Hazard Information for 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2)
| Hazard Class | Hazard Statement | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] | GHS07 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] | GHS07 |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[2] | GHS05 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] | GHS07 |
Precautionary Statements (for 4-tert-Butyl-2-chlorophenol): P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, and P501.[2]
Synthesis of 2-(tert-Butyl)-4-chlorophenol
A common method for the synthesis of 2-(tert-Butyl)-4-chlorophenol involves the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol in the presence of a strong acid catalyst.
Experimental Protocol
Materials:
-
4-chlorophenol
-
tert-butanol
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice water
-
Brine
Procedure:
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To a mixture of 4-chlorophenol and tert-butanol, add concentrated hydrochloric acid.
-
Subsequently, add concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
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After the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous mixture twice with ethyl acetate.
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Combine the organic layers and wash sequentially with water (three times) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40/1) eluent system to yield 2-(tert-Butyl)-4-chlorophenol as a colorless solid.
Caption: Synthesis workflow for 2-(tert-Butyl)-4-chlorophenol.
Spectroscopic Data
As of the latest information available, specific, experimentally derived spectroscopic data (NMR, IR, Mass Spec) for 2-(tert-Butyl)-4-chlorophenol is not widely published. However, data for the isomer 4-tert-Butyl-2-chlorophenol is available and can be used cautiously for comparison of general spectral features of related structures.
It is imperative that researchers obtain and verify spectroscopic data for their own synthesized or acquired samples of 2-(tert-Butyl)-4-chlorophenol for accurate identification and characterization.
Biological Activity
While specific biological activity and signaling pathway information for 2-(tert-Butyl)-4-chlorophenol is not well-documented in the searched literature, the broader class of substituted phenols is known for a range of biological effects. For instance, the related compound 2,4-di-tert-butylphenol has been reported to exhibit antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The biological effects of 2,4-di-tert-butylphenol are suggested to be mediated through interactions with cellular signaling pathways, including the induction of apoptosis in cancer cells via the intrinsic pathway.[6] Some studies have also indicated that 2,4-di-tert-butylphenol may act as an endocrine disruptor by activating retinoid X receptors.[8]
Given the structural similarities, it is plausible that 2-(tert-Butyl)-4-chlorophenol could exhibit some of these activities, but dedicated biological studies are required to confirm this. The presence of the chlorine atom and the specific positioning of the tert-butyl group will undoubtedly influence its biological profile.
Caption: Hypothesized biological activities of 2-(tert-Butyl)-4-chlorophenol.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The information on isomers is provided for context and should not be assumed to be directly applicable to 2-(tert-Butyl)-4-chlorophenol.
References
- 1. 2-(tert-Butyl)-4-chlorophenol | C10H13ClO | CID 518765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]
- 4. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]
- 5. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
